4-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2S/c1-7-5-8(22-6-7)9(20)16-3-4-19-11(21)18(2)10(17-19)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSKNQKKMFQVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.295 g/mol. The structure includes key functional groups such as a thiophene ring and a triazole moiety, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Many derivatives of thiophene and triazole have shown promising results in inhibiting cancer cell lines.
- Antimicrobial Effects : Compounds featuring trifluoromethyl groups often demonstrate enhanced antimicrobial properties.
- Anti-inflammatory Potential : Certain structural motifs within this compound may contribute to anti-inflammatory effects.
Antitumor Activity
The antitumor activity of related compounds has been documented in several studies. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 26 | |
| Compound B | MCF-7 (Breast Cancer) | 49.85 | |
| Compound C | Jurkat (Leukemia) | <10 |
These findings suggest that the incorporation of specific substituents can significantly enhance cytotoxicity against various cancer cell lines.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Disruption of Metabolic Pathways : The presence of the triazole ring may interfere with nucleic acid synthesis or cellular respiration.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study 1 : A series of thiophene derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The study found that modifications at the 2-position of thiophene enhanced activity significantly.
- Study 2 : Research on triazole-containing compounds revealed that electron-withdrawing groups like trifluoromethyl increased the potency against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs and Substituents
The target compound shares structural similarities with other triazole- and thiophene-containing molecules. Key analogs include:
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Observations:
Triazole vs. Triazine Cores: The target compound’s 1,2,4-triazole core differs from the triazine ring in triflusulfuron methyl ester .
Trifluoromethyl (-CF₃) Group : Present in both the target compound and triflusulfuron, this group contributes to electronegativity and resistance to oxidative degradation .
Linker Variations : The ethyl linker in the target compound may offer conformational flexibility compared to the rigid sulfonylurea bridge in triflusulfuron.
Q & A
Q. What are the recommended synthetic routes for synthesizing 4-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide?
- The compound can be synthesized via multi-step reactions involving: (i) Formation of the trifluoromethyl-substituted triazolone core through cyclization of hydrazine derivatives with trifluoromethyl ketones. (ii) Coupling the triazolone intermediate with a thiophene-2-carboxamide moiety via alkylation or nucleophilic substitution. Key steps include refluxing in ethanol or DMF, as demonstrated for structurally similar compounds . Characterization via IR (C=O, C=N, C-S-C stretches), /-NMR (to confirm substituent positions), and mass spectrometry (to verify molecular ion peaks) is critical .
Q. How should researchers address discrepancies in spectral data during characterization?
- Contradictions in NMR or IR spectra may arise from tautomerism in the triazolone ring or residual solvents. For example, the 5-oxo group in the triazolone core can exhibit keto-enol tautomerism, leading to split peaks in -NMR. To resolve this: (i) Use deuterated DMSO or CDCl to suppress solvent interference. (ii) Perform variable-temperature NMR to observe dynamic equilibria. (iii) Compare experimental data with computational predictions (e.g., DFT calculations) .
Q. What are the best practices for ensuring reproducibility in synthesis?
- Document reaction parameters rigorously:
- Solvent purity (e.g., anhydrous ethanol vs. technical grade).
- Temperature control (±2°C) during reflux.
- Stoichiometric ratios (e.g., 1:1.2 for amine-carboxylic acid coupling).
- Isolation methods (e.g., crystallization from ethanol/water mixtures for higher yields) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the triazolone intermediate?
- Systematic optimization via Design of Experiments (DoE) is recommended: (i) Vary solvent polarity (ethanol, DMF, acetonitrile) to assess cyclization efficiency. (ii) Test catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization). (iii) Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 7 hours under reflux) .
- For scale-up, consider membrane separation technologies (e.g., nanofiltration) to purify intermediates, as noted in membrane engineering research .
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or enzymes with hydrophobic pockets due to the trifluoromethyl group).
- Use QSAR models trained on structurally similar triazolone derivatives to predict logP, solubility, and toxicity .
- COMSOL Multiphysics simulations can model diffusion kinetics in drug delivery systems .
Q. How can researchers resolve contradictory bioactivity data in different assays?
- Contradictions may stem from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include: (i) Standardizing cell lines and incubation times. (ii) Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). (iii) Cross-referencing with analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which showed improved solubility when methoxy groups were added .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Modify the thiophene carboxamide moiety to reduce metabolic degradation: (i) Introduce electron-withdrawing groups (e.g., nitro) to hinder CYP450-mediated oxidation. (ii) Synthesize prodrugs by masking the carboxamide with ester groups, as seen in pyrazole derivatives .
- Stability studies should include HPLC-MS to track degradation products under simulated gastric fluid (pH 2) and plasma .
Methodological Guidance
Designing a SAR study for this compound:
- Prioritize substituents on the triazolone (e.g., replacing trifluoromethyl with chloromethyl) and thiophene rings (e.g., methyl vs. ethyl).
- Use parallel synthesis to generate a library of 10–20 analogs.
- Assess key parameters: IC (enzyme inhibition), logD (lipophilicity), and plasma protein binding .
Interpreting conflicting cytotoxicity data across cancer cell lines:
- Perform transcriptomic profiling (RNA-seq) to identify overexpression of resistance genes (e.g., ABC transporters).
- Use 3D tumor spheroid models to mimic in vivo conditions better than monolayer cultures .
Integrating AI for reaction optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
